molecular formula C10H14O3 B1595741 5-tert-Butylpyrogallol CAS No. 20481-17-8

5-tert-Butylpyrogallol

Cat. No. B1595741
Key on ui cas rn: 20481-17-8
M. Wt: 182.22 g/mol
InChI Key: HCNISNCKPIVZDX-UHFFFAOYSA-N
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Patent
US04172960

Procedure details

2,6-Dimethoxy-4-t-butylphenol (16.5 g, 0.08 mole) and pyridine hydrochloride (60 g) were heated at 200°-210° C. for 2 hours. The mixture was then added to iced dilute hydrochloric acid and the aqueous solution extracted twice with petroleum ether (b.p. 40°-60° C.) to remove any unchanged starter. The aqueous phase was saturated with salt and extracted three times with ether. Drying and running down gave 12.5 g title product (88%) m.p. 137°-9° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([O:13]C)[C:4]=1[OH:15].Cl.N1C=CC=CC=1.Cl>>[C:9]([C:7]1[CH:8]=[C:3]([OH:2])[C:4]([OH:15])=[C:5]([CH:6]=1)[OH:13])([CH3:12])([CH3:10])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1=C(C(=CC(=C1)C(C)(C)C)OC)O
Name
Quantity
60 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted twice with petroleum ether (b.p. 40°-60° C.)
CUSTOM
Type
CUSTOM
Details
to remove any unchanged starter
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(O)C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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